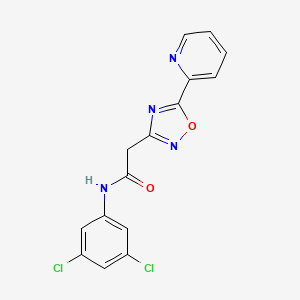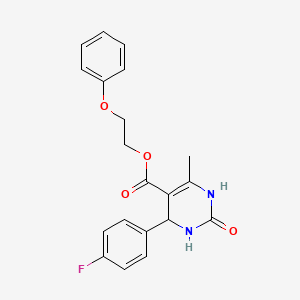![molecular formula C16H25NO2 B5190679 1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine](/img/structure/B5190679.png)
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 3,4-dimethoxyphenylmethyl group and an ethyl group. Piperidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-ethylpiperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures. The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit monoamine oxidase, leading to increased levels of neurotransmitters in the brain. Additionally, it may interact with ion channels or transporters, affecting cellular signaling and function.
Comparison with Similar Compounds
1-[(3,4-Dimethoxyphenyl)methyl]-2-ethylpiperidine can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
1-(3,4-Dimethoxyphenyl)-2-methyl-1-propanone: A compound with a similar aromatic ring but different functional groups.
3,4-Dimethoxyphenylacetonitrile: Another related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties compared to its analogues.
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-2-ethylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-4-14-7-5-6-10-17(14)12-13-8-9-15(18-2)16(11-13)19-3/h8-9,11,14H,4-7,10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAJFGFVCQLWJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2,4-DIMETHYLPHENYL)-N-[(OXOLAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE](/img/structure/B5190596.png)
![4-chloro-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5190607.png)
![(5Z)-5-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5190635.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B5190636.png)
![2-[(1,1,3-Trioxo-1,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B5190641.png)
![2-[(4-bromobenzyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5190648.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B5190650.png)

![2-BROMO-4-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]PHENYL 4-METHOXY-1-BENZENESULFONATE](/img/structure/B5190671.png)
![2-chloro-N-[2-(3-pyrazol-1-ylpropyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide](/img/structure/B5190676.png)
![methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B5190680.png)
![N-(2-benzylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide](/img/structure/B5190686.png)

![5-CHLORO-2-(PROPYLSULFANYL)-N-{4-[(PYRIMIDIN-2-YL)SULFAMOYL]PHENYL}PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B5190695.png)
